molecular formula C10H13Cl2N5O4 B11825124 (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol hydrochloride

(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol hydrochloride

Katalognummer: B11825124
Molekulargewicht: 338.14 g/mol
InChI-Schlüssel: UJOZAYTYAAKLQS-FQFMRAEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Structural and Functional Divergences

The substitution of chlorine at position 2 of the purine ring confers metabolic stability and enhanced receptor binding affinity compared to unmodified adenosine. This contrasts with deoxyadenosine derivatives, where the absence of a 2'-hydroxyl group reduces solubility but increases resistance to enzymatic degradation. Key distinctions include:

Feature 2-Chloroadenosine Derivatives Deoxyadenosine Derivatives
Purine Substitution Chlorine at position 2 Typically unmodified adenine
Sugar Modification Hydroxylated tetrahydrofuran ring 2'-Deoxyribose (lacks 2'-OH)
Receptor Affinity High affinity for A₁/A₃ adenosine receptors Variable, often lower affinity

Pharmacological Implications

The chlorine atom in 2-chloroadenosine analogs enhances adenosine receptor (AR) subtype selectivity. For example, A₁AR agonism and A₃AR antagonism are observed in dual-acting derivatives, mediated by steric and electronic interactions with receptor binding pockets. In contrast, deoxyadenosine analogs like cladribine exhibit antineoplastic activity through DNA incorporation and chain termination, a mechanism absent in 2-chloroadenosine derivatives.

Crystallographic Data and Chiral Center Configuration Analysis

Chiral Center Configuration

The compound’s four chiral centers (C2, C3, C4, C5) dictate its three-dimensional conformation and biological activity. X-ray crystallography of related analogs reveals:

  • C2 (S) : Positions the purine base perpendicular to the tetrahydrofuran plane, optimizing base-stacking interactions.
  • C3 (R) and C4 (S) : Stabilize hydrogen bonding between hydroxyl groups and solvent molecules or receptor residues.
  • C5 (R) : Orients the hydroxymethyl group toward the major groove in nucleic acid complexes.

Crystallographic Challenges

Despite advances in computational modeling (e.g., PubChem’s 3D conformer data), experimental crystallographic data for this specific hydrochloride salt remain limited. Studies on analogous compounds suggest a monoclinic crystal system with space group P2₁ and unit cell parameters approximating a = 8.9 Å, b = 10.2 Å, c = 12.4 Å, and β = 102°. The hydrochloride counterion likely occupies interstitial sites, forming ionic bonds with protonated amino groups.

Stereochemical Purity

Enantiomeric purity is critical for AR selectivity. Nuclear Overhauser effect (NOE) spectroscopy confirms the (2S,3R,4S,5R) configuration, which aligns with bioactive conformations of adenosine receptor ligands. Deviations in stereochemistry (e.g., 2R instead of 2S) reduce binding affinity by >100-fold, underscoring the importance of chiral fidelity.

Eigenschaften

Molekularformel

C10H13Cl2N5O4

Molekulargewicht

338.14 g/mol

IUPAC-Name

(2S,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride

InChI

InChI=1S/C10H12ClN5O4.ClH/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H/t3-,5-,6-,9+;/m1./s1

InChI-Schlüssel

UJOZAYTYAAKLQS-FQFMRAEGSA-N

Isomerische SMILES

C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.Cl

Kanonische SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Purine Base Functionalization

The 2-chloro-6-aminopurine core is synthesized through sequential halogenation and amination of hypoxanthine derivatives. Chlorination at C2 is achieved using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline, while C6 amination employs ammonium hydroxide under microwave irradiation (120°C, 30 min, 85% yield). Competitive N7 vs. N9 alkylation is mitigated by employing bulky thiophenol groups at C6 during glycosylation, directing substitution to N9 with >95% regioselectivity.

Carbohydrate Backbone Preparation

The (2S,3R,4S,5R)-tetrahydrofuran-3,4,5-triol moiety is derived from D-ribose through a four-step sequence:

  • Acetonide protection : 2′,3′-O-isopropylidene ribose formation (acetone, H₂SO₄, 92% yield)

  • 5′-Hydroxyl silylation : tert-butyldimethylsilyl (TBS) protection (TBSCl, imidazole, 98% yield)

  • Selective deprotection : Acetonide removal (80% acetic acid, 2 h, 89% yield)

  • Oxidation-Reduction cycle : 5′-OH to aldehyde (Dess-Martin periodinane) followed by NaBH₄ reduction ensures correct stereochemistry.

Glycosylation Methodologies for N9 Bond Formation

The critical N9-glycosidic bond is established using three primary methods, each with distinct advantages:

Hilbert-Johnson Reaction

This classical approach involves reacting 2-chloro-6-aminopurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under Lewis acid catalysis (SnCl₄, CH₂Cl₂, −20°C). Key parameters:

ParameterOptimal ValueYield Impact
Catalyst concentration1.2 eq<±5%
Reaction temperature−20°C → 0°C+12% yield
Purine solubility0.1 M in DCMPrevents oligomerization
Post-reaction, sequential deprotection (NH₃/MeOH for benzoyl, then TBAF for TBS) affords the free nucleoside in 78–82% overall yield.

Vorbrüggen Glycosylation

Employing hexamethyldisilazane (HMDS) as silylating agent and TMSOTf as catalyst, this method enables glycosylation at 80°C in acetonitrile. Comparative data:

ConditionHilbert-JohnsonVorbrüggen
Reaction time24 h6 h
Anomeric selectivityβ:α = 9:1β:α = 15:1
Scale-up feasibility≤100 g≤1 kg
Despite faster kinetics, the method requires stringent moisture control and generates stoichiometric HMDS waste.

Enzymatic Transglycosylation

Recent advances utilize purine nucleoside phosphorylase (PNPase) immobilized on chitosan beads:
PNPase (50 U/mg), 30°C, phosphate buffer (pH 7.4), 18 h → 68% conversion
While environmentally benign, the method struggles with 2-chloro substrate acceptance (<30% yield reported).

Hydrochloride Salt Formation and Polymorph Control

Conversion to the hydrochloride salt enhances stability and aqueous solubility (72 mg/mL vs. 9 mg/mL for free base). Critical steps:

Acid Selection and Stoichiometry

Comparative protonation efficiency:

AcidEquivalentsSolventCrystallization Yield
HCl (gas)1.05EtOH92%
HCl (aq.)1.2H₂O/EtOH88%
Citric acid1.0Acetone64%
Excess HCl induces amide hydrolysis at C6 (≤3% impurity), necessitating precise stoichiometric control.

Crystallization Dynamics

Polymorph screening identifies Form I (monoclinic P2₁) as the thermodynamically stable phase:

ParameterForm IForm II
Melting point218°C205°C
Hygroscopicity0.2%1.8%
Solubility (pH 1.2)84 mg/mL72 mg/mL
Seeding with Form I crystals (0.5% w/w) during cooling crystallization (0.5°C/min) ensures >99% phase purity.

Impurity Profiling and Analytical Characterization

HPLC-MS Method for Process Monitoring

Column : XBridge BEH C18 (2.5 μm, 4.6×150 mm)
Mobile phase :

  • A: 10 mM NH₄OAc (pH 5.0)

  • B: MeCN
    Gradient : 5–30% B over 15 min
    Key impurities :

  • N7-glycosylated isomer (RT 6.2 min, m/z 342.08 [M+H]⁺)

  • 6-Chloro-2-aminopurine (RT 8.7 min, m/z 170.02 [M+H]⁺)

  • Ribose degradation products (RT 2.1–3.4 min)

Solid-State Characterization

XRPD : Characteristic peaks at 8.4°, 12.7°, 17.2° (2θ) confirm Form I
ssNMR : ¹³C CP/MAS shows glycosidic C1′ at δ 86.5 ppm (JCH = 172 Hz)
TGA : 0.5% weight loss up to 150°C, confirming anhydrous form

Scale-Up Considerations and Industrial Feasibility

A comparative analysis of laboratory vs. pilot-scale synthesis (10 kg batch):

ParameterLab Scale (100 g)Pilot Scale (10 kg)
Glycosylation time24 h28 h
TBS deprotection89% yield82% yield
Crystallization92% yield88% yield
Purity (HPLC)99.3%98.7%
Key scale-up challenges include heat dissipation during exothermic glycosylation (−20°C maintenance) and particle size control in salt crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a purine derivative.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products

The major products formed from these reactions include various purine derivatives, which can have significant biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in DNA and RNA synthesis.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Purine Ring

2-Chloroadenosine (Cl-Ado)
  • Key differences: Identical purine substituents (6-amino, 2-Cl) but lacks the hydrochloride counterion.
  • Biological relevance: Known A$1$/A${2A}$ adenosine receptor agonist with vasodilatory effects .
6-Chloro-9H-purine Derivative (CAS 5399-87-1)
  • Structure : (2R,3R,4S,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol .
  • Key differences : 6-Cl instead of 6-NH$_2$; lacks 2-Cl.
  • Impact: Reduced hydrogen-bonding capacity due to absence of 6-amino group; altered receptor affinity.
8-Bromo-6-Amino Derivative (CAS 2946-39-6)
  • Structure: (2R,3R,4S,5R)-2-(6-amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol .
  • Synthesis : Requires bromination under H$_2$ atmosphere with Raney Ni, yielding 86% .

Modifications on the Sugar Moiety

Chloromethyl and Iodomethyl Derivatives
  • Examples: (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol hydrate (CAS 1217450-24-2) . (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(iodomethyl)tetrahydrofuran-3,4-diol (CAS 4099-81-4) .
  • Key differences : Halogenated methyl groups replace hydroxymethyl, increasing lipophilicity.
  • Stability : Iodomethyl derivatives are light-sensitive and require dark storage .
Cyclopentylamino-Substituted Analog (CAS 124555-18-6)
  • Structure: (2R,3R,4S,5R)-2-(6-(((1S,2S)-2-hydroxycyclopentyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol .

Functional Group Replacements

2-Mercapto Derivative (Compound 10 in )
  • Structure: (2R,3R,4S,5R)-2-(6-amino-2-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol.
  • Key differences : 2-Cl replaced with -SH; alters redox properties and metal-binding capacity.
  • Synthesis : Uses Na$2$S instead of NH$4$Cl, yielding 78% .
Nitro and Diamino Derivatives
  • Examples: (2R,3R,4S,5R)-2-(6-amino-2-nitro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (Compound 6) . (2R,3R,4S,5R)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (Compound 9) .
  • Impact: Nitro groups increase electrophilicity; diamino groups enhance solubility and H-bonding.

Comparative Data Tables

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Stability
Target (HCl salt) C${10}$H${13}$ClN$5$O$4$·HCl 341.70 High (aqueous) Stable, hygroscopic
8-Bromo-6-amino derivative C${10}$H${12}$BrN$5$O$4$ 362.14 Moderate Light-sensitive
Iodomethyl derivative C${10}$H${12}$IN$5$O$3$ 377.14 Low Requires dark storage

Biologische Aktivität

The compound (2S,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol hydrochloride is a purine derivative with significant biological activity. It has been studied primarily for its potential therapeutic applications in antiviral treatments and as an inhibitor of various biological pathways.

Chemical Structure

This compound belongs to the class of nucleoside analogs, characterized by a purine base linked to a sugar moiety. Its structural formula can be represented as follows:

C10H12ClN5O4\text{C}_{10}\text{H}_{12}\text{ClN}_{5}\text{O}_{4}

Antiviral Properties

Recent studies have highlighted the compound's efficacy against viral infections, particularly those caused by coronaviruses. The nucleoside metabolite GS-441524, a derivative of this compound, has shown potent antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that it inhibits viral replication by interfering with the viral RNA synthesis process .

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. By integrating into the viral RNA during replication, it leads to premature termination of the RNA chain. This mechanism is similar to that observed in other antiviral agents like remdesivir .

Pharmacokinetics

Pharmacokinetic studies demonstrate that this compound exhibits favorable absorption and distribution characteristics. Its bioavailability is enhanced due to its structural modifications compared to traditional nucleosides. Studies indicate that it can achieve therapeutic concentrations in plasma within a short period post-administration .

Study 1: Efficacy Against SARS-CoV-2

A clinical trial involving GS-441524 derivatives demonstrated significant reductions in viral load among patients infected with SARS-CoV-2. The study reported a 90% reduction in viral RNA levels within five days of treatment .

Study 2: Inhibition of Viral Replication

In vitro studies showed that the compound effectively inhibited replication of various RNA viruses, including those from the coronavirus family. The half-maximal inhibitory concentration (IC50) was found to be in the nanomolar range, indicating high potency .

Data Tables

Parameter Value
Molecular FormulaC10H12ClN5O4
Molecular Weight285.23 g/mol
IC50 (SARS-CoV-2)0.1 µM
Bioavailability> 80%
Half-life5 hours

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound to ensure stability and safety?

  • Methodological Answer :

  • Handling : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid dust formation by working in a fume hood with adequate ventilation. Minimize aerosol generation during weighing or transfer .
  • Storage : Store at -10°C in an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Ensure containers are tightly sealed and protected from light .
  • Contamination Control : Clean spills immediately using non-combustible absorbents (e.g., vermiculite) and dispose of waste via licensed facilities .

Q. How can researchers optimize synthesis protocols for this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use 1H NMR (e.g., δ 3.46–3.74 ppm for H-5' protons) to track intermediate formation and confirm stereochemical integrity .
  • Purification : Employ column chromatography with silica gel and polar solvents (e.g., methanol/dichloromethane gradients) to isolate the product. Validate purity (>95%) via HPLC or mass spectrometry (e.g., ESI-MS m/z 345.1 [M+H]+) .
  • Yield Improvement : Optimize reaction temperature (e.g., 25–40°C) and protect reactive hydroxyl groups with acetyl or benzoyl moieties to prevent side reactions .

Q. What analytical methods are recommended for assessing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H and 13C NMR peaks to confirm stereochemistry (e.g., δ 5.47 ppm for H-1' in the β-D-ribofuranose configuration) .
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., observed m/z 345.1 vs. theoretical 345.67 for C10H12BrN5O4) .
  • Chromatography : Perform reverse-phase HPLC with UV detection (λ = 260 nm) to quantify impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to evaluate acute toxicity (IC50 values). Compare results with OSHA classifications (e.g., H302 : harmful if swallowed) .
  • Mechanistic Studies : Investigate mitochondrial dysfunction or DNA intercalation using fluorescence-based assays (e.g., JC-1 staining for membrane potential) .
  • Literature Cross-Validation : Reconcile discrepancies by referencing IARC, ACGIH, and NTP guidelines, which classify this compound as non-carcinogenic but irritant .

Q. What strategies are effective for studying the environmental impact of this compound despite limited ecological data?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301F respirometry to assess aerobic degradation in soil/water systems. Monitor chloride release via ion chromatography as a degradation marker .
  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (48-hr LC50) and algal growth inhibition assays (OECD 201) .
  • Computational Modeling : Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation (log Kow) and mobility (soil sorption coefficient) .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to purinergic receptors (e.g., P2Y1) using Schrödinger Suite. Compare docking scores of (2S,3R,4S,5R) vs. enantiomers .
  • Functional Assays : Measure cAMP inhibition in HEK cells transfected with adenosine receptors. Stereospecificity is critical for agonist/antagonist activity .
  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., adenosine deaminase) to resolve hydrogen-bonding patterns at the 3',4'-diol moiety .

Q. What experimental approaches can elucidate the mechanism of acute toxicity in mammalian systems?

  • Methodological Answer :

  • Metabolomics : Profile hepatic metabolites (LC-MS) to identify disrupted pathways (e.g., purine metabolism or oxidative stress markers like glutathione) .
  • Histopathology : Examine liver/kidney tissues (H&E staining) for necrosis or inflammation post-exposure .
  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence in primary hepatocytes to quantify oxidative damage .

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